molecular formula C10H13N3O2 B12440169 N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide

Cat. No.: B12440169
M. Wt: 207.23 g/mol
InChI Key: TWNLDFWWQYJHSH-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a hydroxy group at position 6 and an acetamide moiety at position 2. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol . The compound’s structure combines the hydrogen-bonding capacity of the hydroxy group with the electron-withdrawing acetamide substituent, making it a candidate for diverse pharmacological applications, though specific biological data remain under investigation.

Properties

IUPAC Name

N-(6-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6(14)12-10-11-5-7-4-8(15)2-3-9(7)13-10/h5,8,15H,2-4H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNLDFWWQYJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2CC(CCC2=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can modulate various cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Reference
N-(5,6,7,8-Tetrahydro-6-hydroxy-2-quinazolinyl)acetamide C₁₀H₁₃N₃O₂ 207.23 -OH (C6), -NHCOCH₃ (C2) Partially saturated quinazoline core
N,N′-(5,6,7,8-Tetrahydro-6-oxo-2,4-quinazolinediyl)bis(acetamide) C₁₂H₁₄N₄O₃ 262.27 Bis-acetamide (C2, C4), -O (C6) Oxo group at C6; dual acetamide moieties
2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide C₁₄H₁₂ClN₃O₃ 305.72 -Cl, -furyl (C7), -O (C5) Chloro and heteroaromatic substituents
N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-hydroxy-4-quinazolinyl)acetamide C₁₀H₁₂F₃N₃O 247.22 -CF₃ (C3), -OH (C6) Trifluoromethyl group enhances lipophilicity

Key Observations :

  • Trifluoromethyl groups (e.g., ) improve lipophilicity, which may enhance blood-brain barrier penetration in therapeutic contexts.

Functional Group and Pharmacophore Comparisons

Acetamide-Containing Heterocycles Beyond Quinazoline

Table 2: Cross-Heterocycle Comparisons
Compound Class Example Compound Core Structure Functional Groups Potential Applications Reference
Tetrahydrobenzo[d]thiazole N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Benzothiazole -NH₂ (C2), -NHCOCH₃ (C6) Anticancer or antimicrobial agents
Carbazole N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Carbazole -F (C6), -COPh-NHCOCH₃ CNS-targeted therapies
Thiadiazole Methazolamide (MZA) 1,3,4-Thiadiazole -SO₂NH₂, -CH₃ Carbonic anhydrase inhibition

Key Findings :

  • Benzothiazole derivatives (e.g., ) prioritize amino and acetamide groups for hydrogen bonding, similar to the target compound but with distinct ring strain and solubility profiles.
  • Carbazole-based analogues (e.g., ) leverage aromatic π-stacking interactions, differing from the partially saturated quinazoline core’s conformational flexibility.
  • Thiadiazoles like methazolamide () share sulfonamide pharmacophores but lack the hydroxy-acetamide synergy seen in the target compound.

Crystallographic and Conformational Analyses

  • Dihedral Angles : In naphthalene-based acetamide derivatives (e.g., ), dihedral angles between aromatic systems range from 78.32–84.70° , comparable to the target compound’s predicted intramolecular hydrogen-bonding geometry.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across quinazoline and naphthalene analogues (), suggesting shared solid-state stability mechanisms.

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